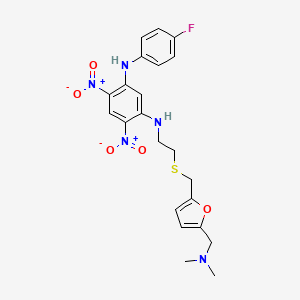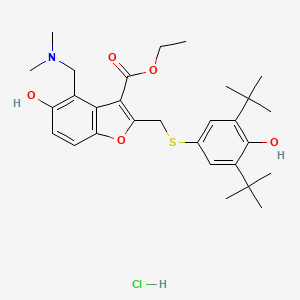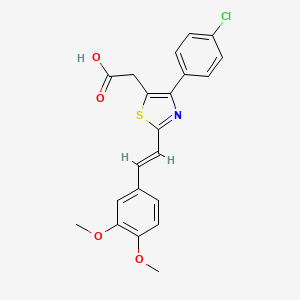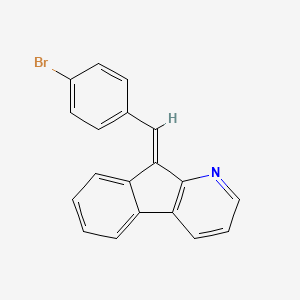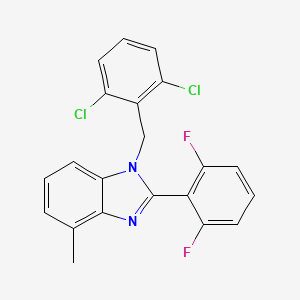
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- typically involves multi-step organic reactions. Common starting materials include 2,6-dichlorobenzyl chloride and 2,6-difluoroaniline. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield.
化学反応の分析
Types of Reactions
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
科学的研究の応用
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic properties in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. Specific pathways involved could include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- 1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-
- 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-4-methyl-
Uniqueness
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- is unique due to the presence of both dichlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
特性
CAS番号 |
199594-62-2 |
|---|---|
分子式 |
C21H14Cl2F2N2 |
分子量 |
403.2 g/mol |
IUPAC名 |
1-[(2,6-dichlorophenyl)methyl]-2-(2,6-difluorophenyl)-4-methylbenzimidazole |
InChI |
InChI=1S/C21H14Cl2F2N2/c1-12-5-2-10-18-20(12)26-21(19-16(24)8-4-9-17(19)25)27(18)11-13-14(22)6-3-7-15(13)23/h2-10H,11H2,1H3 |
InChIキー |
OOSFJKGQOMRDCL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C3=C(C=CC=C3F)F)CC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


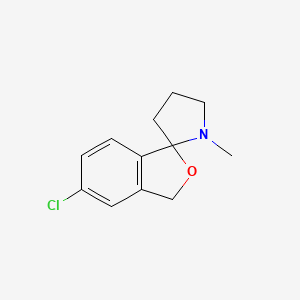

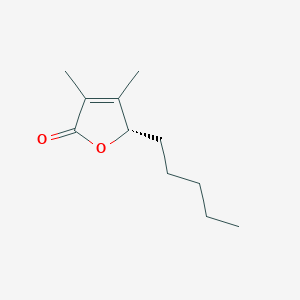

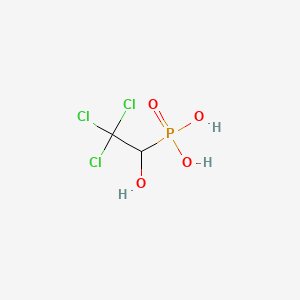
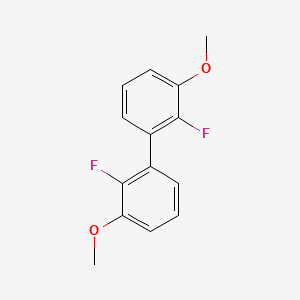
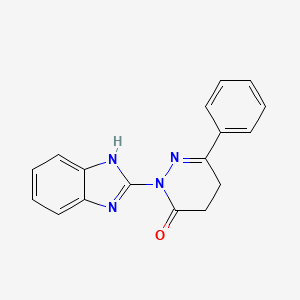
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
